6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the condensation of thiophene derivatives with appropriate pyridine precursors. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions, often using a base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-oxo-2,4-diphenyl-1,3-dihydropyridine-5-carbonitrile
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of thiophene rings, which impart distinct electronic properties. This makes it particularly useful in the development of organic semiconductors and other advanced materials .
Properties
CAS No. |
92462-48-1 |
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Molecular Formula |
C15H12N2OS2 |
Molecular Weight |
300.4g/mol |
IUPAC Name |
2-methyl-6-oxo-2,4-dithiophen-2-yl-1,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C15H12N2OS2/c1-15(13-5-3-7-20-13)8-10(12-4-2-6-19-12)11(9-16)14(18)17-15/h2-7H,8H2,1H3,(H,17,18) |
InChI Key |
JIMJVNSBQCIKRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)N1)C#N)C2=CC=CS2)C3=CC=CS3 |
Canonical SMILES |
CC1(CC(=C(C(=O)N1)C#N)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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